molecular formula C14H13Cl2NO2S B4694304 2-[(2,6-dichlorobenzyl)thio]-N-(2-furylmethyl)acetamide

2-[(2,6-dichlorobenzyl)thio]-N-(2-furylmethyl)acetamide

Cat. No. B4694304
M. Wt: 330.2 g/mol
InChI Key: XOUFKGCCLXGSOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,6-dichlorobenzyl)thio]-N-(2-furylmethyl)acetamide, commonly known as DBFA, is a chemical compound that has been extensively studied in the field of scientific research. This compound has gained significant attention due to its potential applications in the field of medicine and biochemistry.

Mechanism of Action

The mechanism of action of DBFA is not yet fully understood. However, some studies have suggested that DBFA exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. DBFA has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of pro-inflammatory cytokines. Furthermore, DBFA has been reported to disrupt bacterial cell membranes, leading to bacterial death.
Biochemical and Physiological Effects
DBFA has been reported to have various biochemical and physiological effects. Some of these effects include the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. DBFA has also been reported to inhibit the activity of COX-2, leading to the suppression of pro-inflammatory cytokine production. Additionally, DBFA has been reported to disrupt bacterial cell membranes, leading to bacterial death.

Advantages and Limitations for Lab Experiments

DBFA has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to have potent anticancer, anti-inflammatory, and antimicrobial activity. However, DBFA also has several limitations. It is not yet fully understood how DBFA exerts its anticancer, anti-inflammatory, and antimicrobial activity. Additionally, the synthesis of DBFA has a moderate yield, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of DBFA. One potential direction is to investigate the mechanism of action of DBFA in more detail. This could involve studying the effects of DBFA on specific cellular pathways and identifying the molecular targets of DBFA. Another potential direction is to explore the potential applications of DBFA in other areas, such as neurodegenerative diseases and cardiovascular diseases. Additionally, future studies could focus on improving the synthesis method of DBFA to increase its yield and reduce its cost.
Conclusion
In conclusion, DBFA is a chemical compound that has gained significant attention in the field of scientific research. It has been extensively studied for its potential applications in the field of medicine and biochemistry. DBFA has been reported to exhibit potent anticancer, anti-inflammatory, and antimicrobial activity. However, its mechanism of action is not yet fully understood, and there are several limitations to its use in lab experiments. Future studies could focus on investigating the mechanism of action of DBFA in more detail and exploring its potential applications in other areas.

Scientific Research Applications

DBFA has been extensively studied for its potential applications in the field of medicine and biochemistry. Some of the areas where DBFA has been studied include cancer research, anti-inflammatory research, and antimicrobial research. DBFA has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DBFA has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, DBFA has shown antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO2S/c15-12-4-1-5-13(16)11(12)8-20-9-14(18)17-7-10-3-2-6-19-10/h1-6H,7-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUFKGCCLXGSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSCC(=O)NCC2=CC=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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